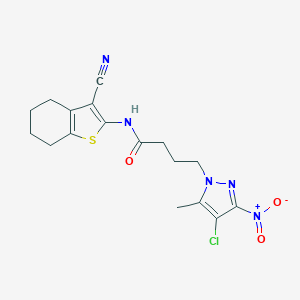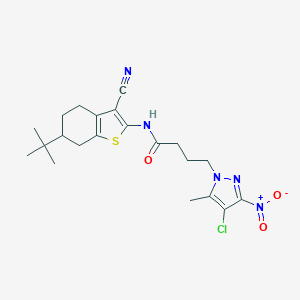![molecular formula C20H20N2O5 B318454 2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B318454.png)
2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid is a complex organic compound that features a benzoic acid core with two carbamoyl groups and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydrofuran-2-ylmethyl carbamoyl intermediate, which is then reacted with a phenyl carbamoyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The tetrahydrofuran moiety may facilitate binding to certain enzymes or receptors, while the carbamoyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid: Similar structure but with a thioether group instead of a carbamoyl group.
Phenylboronic acid: Contains a phenyl group and boronic acid moiety, used in organic synthesis.
Uniqueness
2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid is unique due to its combination of a benzoic acid core, tetrahydrofuran moiety, and two carbamoyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[2-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-12-13-6-5-11-27-13)16-9-3-4-10-17(16)22-19(24)14-7-1-2-8-15(14)20(25)26/h1-4,7-10,13H,5-6,11-12H2,(H,21,23)(H,22,24)(H,25,26) |
InChI Key |
UVMIWOBFCWOAMC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B318371.png)
![N-(4-methoxybenzyl)-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B318372.png)
![N-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B318374.png)
![Methyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate](/img/structure/B318375.png)
![N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B318376.png)
![(4-Benzhydryl-piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-methanone](/img/structure/B318381.png)
![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B318382.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318386.png)
![1-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]-4-phenylpiperazine](/img/structure/B318387.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318388.png)

![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318390.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318394.png)

